molecular formula C9H11NO2 B1359674 3-Phenoxypropanamide CAS No. 22409-37-6

3-Phenoxypropanamide

Cat. No. B1359674
CAS RN: 22409-37-6
M. Wt: 165.19 g/mol
InChI Key: JUJFUNIPPVHBID-UHFFFAOYSA-N
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Description

3-Phenoxypropanamide is a chemical compound with the molecular formula C9H11NO2 . It is used in early discovery research as part of a collection of rare and unique chemicals .


Synthesis Analysis

A novel route for the preparation of 2H-1,4- benzoxazin-3(4H)one and 1,5 benzoxazepinones involves the intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy -3 phenoxypropanamide using PPA and Lewis acid .


Molecular Structure Analysis

The linear formula of 3-Phenoxypropanamide is C9H11NO2 . The molecular weight is 165.191 . For a more detailed structure, you may refer to resources such as the ChemicalBook or ChemSpider .


Physical And Chemical Properties Analysis

3-Phenoxypropanamide has a melting point of 117-118 °C and a predicted boiling point of 366.7±25.0 °C . More detailed physical and chemical properties may be obtained through laboratory analysis.

Scientific Research Applications

Synthesis and Characterization in Medicinal Chemistry

3-Phenoxypropanamide derivatives have been synthesized and characterized for their potential in medicinal applications. Loganathan Velupillai, M. Shingare, and D.V.Mane (2015) synthesized a series of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2-substituted phenoxypropanamide derivatives, which showed promising antibacterial and antifungal activities (Loganathan, Shingare, & Mane, 2015).

Role in Phenylpropanoid Pathway in Plants

Phenolic compounds, including phenoxypropanamides, play significant roles in plants' physiological processes. Sharma et al. (2019) discussed how these compounds are produced under stress conditions in plants, playing key roles in cell division, hormonal regulation, and photosynthetic activity. The activation of the phenylpropanoid biosynthetic pathway under abiotic stress conditions leads to the accumulation of various phenolic compounds, including phenoxypropanamides (Sharma et al., 2019).

Impact on Food Safety and Contaminant Reduction

3-Phenoxypropanamides have been researched for their role in reducing food contaminants. Wu et al. (2018) found that 3-Aminopropanamide can reduce acrylamide in food through the Michael addition reaction, showing significantly reduced cytotoxicity compared to acrylamide. This research is critical for food safety, especially in mitigating endogenous contaminants in thermally-processed foods (Wu et al., 2018).

Applications in Tissue Engineering

In tissue engineering, derivatives of 3-Phenoxypropanamide, such as Polyhydroxyalkanoates (PHAs), have been used in medical devices due to their biocompatibility and biodegradability. Chen and Wu (2005) discussed the use of PHAs in various medical devices, including sutures, cardiovascular patches, and bone marrow scaffolds (Chen & Wu, 2005).

Role in Antimalarial Research

A new class of 3-Hydroxypropanamidines, related to 3-Phenoxypropanamide, has shown promise as orally active antimalarials. Knaab et al. (2021) identified compounds with nanomolar inhibition of both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum, highlighting their potential in treating malaria (Knaab et al., 2021).

Bio-based Production and Biotechnology

3-Phenoxypropanamide derivatives have been explored in the context of bio-based production. Vidra and Németh (2017) reviewed the production of 3-Hydroxypropionic acid, a derivative, highlighting its importance as a platform chemical and discussing the use of genetically engineered microorganisms for its production (Vidra & Németh, 2017).

Safety And Hazards

The safety data sheet for a similar compound, Propionamide, suggests that it should be handled with care to avoid inhalation and contact with skin, eyes, and clothing . It’s reasonable to assume that similar precautions should be taken when handling 3-Phenoxypropanamide.

Future Directions

The future directions for the study of 3-Phenoxypropanamide could involve further exploration of its synthesis, chemical reactions, and potential applications. For instance, the intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy -3 phenoxypropanamide could be studied in more detail . Additionally, the potential applications of 3-Phenoxypropanamide in pharmaceuticals or other industries could be explored.

properties

IUPAC Name

3-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c10-9(11)6-7-12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJFUNIPPVHBID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50632198
Record name 3-Phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxypropanamide

CAS RN

22409-37-6
Record name 3-Phenoxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50632198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
V Nagalingam, R Sreenivasulu, N Madhavarao… - Journal of Chemical …, 2020 - Springer
… the preparation of 2H-1,4- benzoxazin-3(4H)one and 1,5 benzoxazepinones by intramolecular cyclization of N-hydroxy 2-phenoxyacetamide and N-hydroxy -3 phenoxypropanamide …
Number of citations: 3 link.springer.com
S Shakila, B Kılıç, F Aksakal, D Doğruer - avesis.gazi.edu.tr
Synthesis of some new 2-phenoxyacetamide and 3-phenoxypropanamide derivatives and evaluation of their cholinesterase inhibitor activities | AVESİS … Synthesis of some new 2-phenoxyacetamide …
Number of citations: 2 avesis.gazi.edu.tr
F Vacondio, C Carmi, E Galvani, M Bassi… - Bioorganic & medicinal …, 2013 - Elsevier
… Finally, the 3-phenoxypropanamide 7 was synthesized from 3 by coupling with 3-phenoxypropanoic acid in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). …
Number of citations: 10 www.sciencedirect.com
WC Lumma Jr - The Journal of Organic Chemistry, 1981 - ACS Publications
… To a cooled, stirred solution of 2.51 g (10.0 mmol) of jV-iert-butyl-2-methyl-2-hydroxy-3-phenoxypropanamide (lOe) in 40 mL of tetrahydrofuran(dried by percolating through activity …
Number of citations: 32 pubs.acs.org
MM Gugelchuk, DJ Hart, YM Tsai - The Journal of Organic …, 1981 - ACS Publications
… To a cooled, stirred solution of 2.51 g (10.0 mmol) of jV-iert-butyl-2-methyl-2-hydroxy-3-phenoxypropanamide (lOe) in 40 mL of tetrahydrofuran(dried by percolating through activity …
Number of citations: 54 pubs.acs.org
C Ma, Y Chen, MG Steinmetz - The Journal of Organic Chemistry, 2006 - ACS Publications
… Preparation of N,N-Diethyl-2-oxo-3-phenoxypropanamide 5a (LG - = C 6 H 5 O - ). The … 3.0 g (47% yield) of N,N-diethyl-2-oxo-3-phenoxypropanamide 5a (LG - = C 6 H 5 O - ) from 4.7 g (…
Number of citations: 21 pubs.acs.org
HF Klein - 2013 - Citeseer
Malaria, a widespread disease caused by the protozoan parasite of the genus Plasmodium, was responsible for an estimated 216 million infections and 655 000 deaths worldwide in …
Number of citations: 4 citeseerx.ist.psu.edu
I Carson, KJ MacRuary, ED Doidge, RJ Ellis… - Inorganic …, 2015 - ACS Publications
High anion selectivity for PtCl 6 2– over Cl – is shown by a series of amidoamines, R 1 R 2 NCOCH 2 CH 2 NR 3 R 4 (L1 with R 1 = R 4 = benzyl and R 2 = R 3 = phenyl and L3 with R 1 …
Number of citations: 31 pubs.acs.org
B Svrkota, J Krmar, N Đajić, A Protić… - … (ISOPS), June 22-25 …, 2022 - farfar.pharmacy.bg.ac.rs
Introduction: Active pharmaceutical ingredients (APIs) are often used in salt form, which is why the inclusion of weak cation exchange (WCX), in addition to reverse-phased (RP) …
Number of citations: 0 farfar.pharmacy.bg.ac.rs
N Đajić, J Krmar, B Otašević… - … , Ankara, Turkey, 22 …, 2021 - farfar.pharmacy.bg.ac.rs
Introduction: Cyclodextrin (CD) added to RPHPLC mobile phase interacts with analytes, solvent components and stationary phase surface. Therefore, the retention is influenced by the …
Number of citations: 0 farfar.pharmacy.bg.ac.rs

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